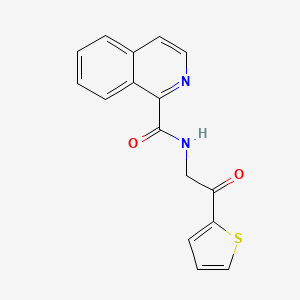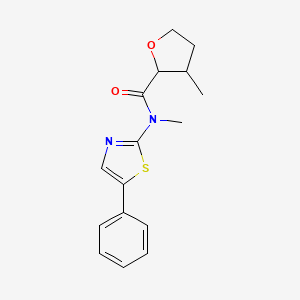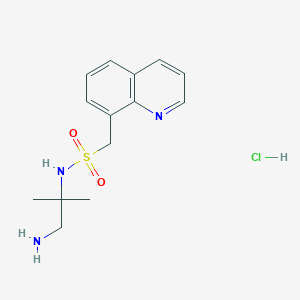
N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide, commonly known as OTI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OTI belongs to the class of isoquinoline carboxamides and has been studied for its ability to modulate various biological pathways.
Aplicaciones Científicas De Investigación
OTI has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. OTI has also been studied for its anti-inflammatory properties and its ability to modulate the immune system. Additionally, OTI has been investigated for its potential use as an antiviral agent.
Mecanismo De Acción
The mechanism of action of OTI is not fully understood, but it is believed to act through multiple pathways. OTI has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and DNA polymerase. It has also been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. Additionally, OTI has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
OTI has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. OTI has also been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. Additionally, OTI has been shown to modulate the immune system by increasing the production of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTI has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. Additionally, it has been shown to exhibit potent anticancer activity and anti-inflammatory properties. However, there are also limitations to using OTI in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other biological pathways. Additionally, its efficacy may vary depending on the type of cancer or disease being studied.
Direcciones Futuras
There are several potential future directions for research on OTI. One area of interest is its potential use as an antiviral agent. OTI has been shown to exhibit antiviral activity against certain viruses, and further research could explore its potential in treating viral infections. Additionally, OTI could be studied for its potential use in combination with other anticancer drugs to enhance their efficacy. Finally, further research is needed to fully understand the mechanism of action of OTI and its potential off-target effects on other biological pathways.
Conclusion:
In conclusion, N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide, or OTI, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been studied for its anticancer activity, anti-inflammatory properties, and ability to modulate the immune system. While there are limitations to using OTI in lab experiments, its potential future directions in research make it an interesting compound to study.
Métodos De Síntesis
OTI can be synthesized through a multi-step process that involves the reaction of isoquinoline-1-carboxylic acid with thiophene-2-carbonyl chloride in the presence of a base to form the intermediate product, 2-(2-thiophen-2-yl)ethylisoquinoline-1-carboxylic acid. This intermediate product is then reacted with oxalyl chloride and further treated with ammonia to yield the final product, OTI.
Propiedades
IUPAC Name |
N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-13(14-6-3-9-21-14)10-18-16(20)15-12-5-2-1-4-11(12)7-8-17-15/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVMTGJGUXYMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorophenyl)-2-oxopiperidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7640670.png)
![N-cyclopropyl-5-fluoro-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7640690.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(3-prop-2-ynoxyphenyl)ethanamine](/img/structure/B7640698.png)
![N-[2-(dimethylamino)ethyl]-N-[(3-hydroxyphenyl)methyl]-5-methylpyridine-2-carboxamide](/img/structure/B7640700.png)
![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)


![3-[(3,5-Difluorophenyl)methylamino]-2-phenylpropan-1-ol](/img/structure/B7640728.png)
![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)
![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)
![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)